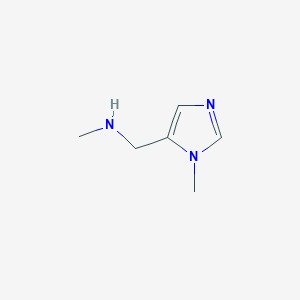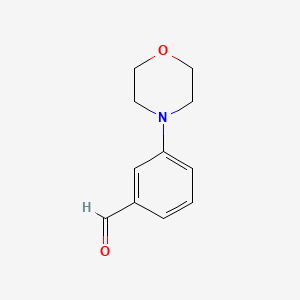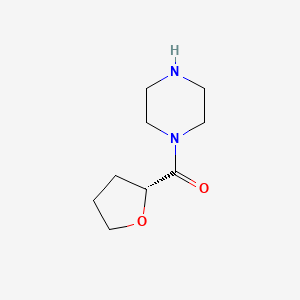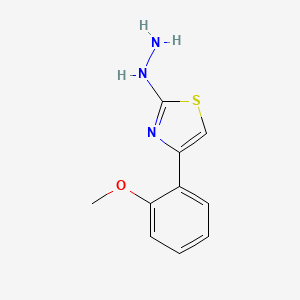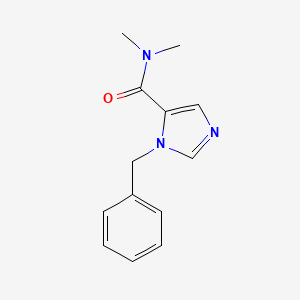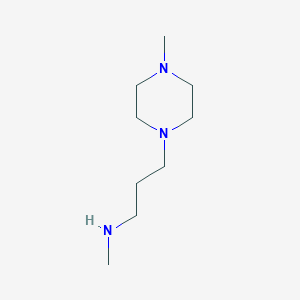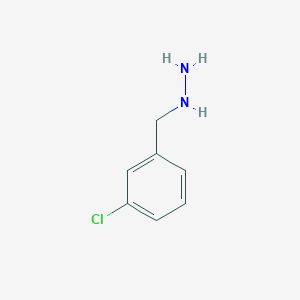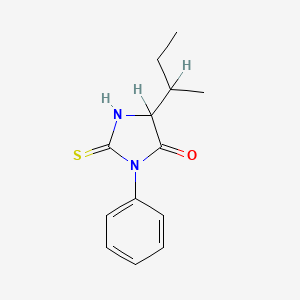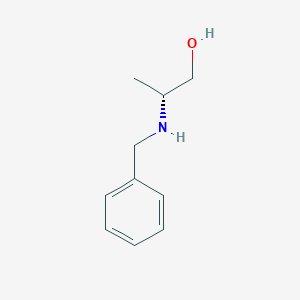
(R)-2-(Benzylamino)propan-1-ol
Descripción general
Descripción
“®-2-(Benzylamino)propan-1-ol” is an organic compound that contains a benzylamino group and a hydroxyl group. The presence of these functional groups suggests that it may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “®-2-(Benzylamino)propan-1-ol” would consist of a three-carbon chain (propan-1-ol) with a benzylamino group attached to the second carbon and a hydroxyl group attached to the first carbon .Chemical Reactions Analysis
Again, while specific reactions involving “®-2-(Benzylamino)propan-1-ol” are not available, similar compounds can undergo a variety of reactions. For example, the hydroxyl group can be involved in condensation reactions, and the benzylamino group can participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-(Benzylamino)propan-1-ol” would be influenced by its functional groups. For example, the presence of the hydroxyl group could make the compound polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Catalytic Applications
- Transfer Hydrogenation : (R)-2-(Benzylamino)propan-1-ol is involved in transfer hydrogenation reactions. In a study by Samec and Bäckvall (2002), it was observed that propan-2-ol, in combination with certain catalysts, is highly efficient in the transfer hydrogenation of imines to amines, with turnover frequencies over 800 per hour. This indicates its potential in catalytic applications (Samec & Bäckvall, 2002).
Antifungal Applications
- Synthesis of Triazole Derivatives : A 2013 study by Tang et al. involved the synthesis of compounds using 1-(benzylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, which exhibited significant antifungal activity, particularly against Candida species. This suggests the chemical's potential in developing novel antifungal agents (Tang et al., 2013).
Anticancer Applications
- Cytokinin-Derived CDK Inhibitors : A research conducted by Havlícek et al. in 1997 found that compounds related to (R)-2-(Benzylamino)propan-1-ol, such as olomoucine, are potent inhibitors of cyclin-dependent kinases (cdk). This inhibition can arrest cell proliferation in tumor cells and trigger apoptosis, suggesting potential applications in cancer therapy (Havlícek et al., 1997).
Miscellaneous Applications
- Radioligand Synthesis : A study by Guarna et al. (2001) discusses the synthesis of N-benzyl-aminoalcohols, which show affinity for serotonin and dopamine receptors. These compounds, including variants of (R)-2-(Benzylamino)propan-1-ol, were used to create potential radioligands for imaging studies (Guarna et al., 2001).
Mecanismo De Acción
Target of Action
It is related to propan-1-ol , which is a parent member of the class of propan-1-ols .
Mode of Action
Propan-1-ol, a related compound, undergoes oxidation to form various products . This process involves the interaction of propan-1-ol with an oxidizing agent .
Biochemical Pathways
The oxidation of propan-1-ol, a related compound, results in the formation of hydrogen, propionaldehyde, hydrogen peroxide, propionic acid, formaldehyde, and ethane .
Result of Action
The oxidation of propan-1-ol, a related compound, results in the formation of various products .
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-(benzylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXWCRXOPLGFLX-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Benzylamino)propan-1-ol | |
CAS RN |
74609-49-7 | |
| Record name | (2R)-2-(benzylamino)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


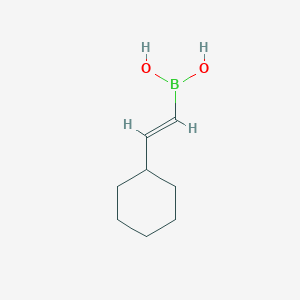
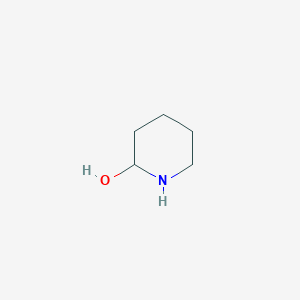
![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)
